
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide, also known as FPS, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it targets the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The inhibition of COX-2 and PKC by 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide results in a reduction in inflammation, cell proliferation, and angiogenesis. 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide has also been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide in lab experiments is its specificity towards COX-2 and PKC, which allows for targeted inhibition of these enzymes. However, the limited availability of 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide and its high cost can be a limiting factor for its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide research. One area of interest is the development of 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide analogs with improved pharmacological properties. Another potential direction is the investigation of 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide in combination with other therapeutic agents for the treatment of various diseases. Additionally, the use of 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide in preclinical studies for drug development could be explored further.
Conclusion:
In conclusion, 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide is a chemical compound with significant potential for therapeutic applications. Its ability to inhibit COX-2 and PKC makes it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the pharmacological properties of 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide and its potential use in clinical settings.
Métodos De Síntesis
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluorophenol with 3-chloropropylsulfonamide, followed by the reaction with phenylpropanolamine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S/c19-17-9-11-18(12-10-17)23-14-5-15-24(21,22)20-13-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-12,20H,4-5,8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMROWILEBGHBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)
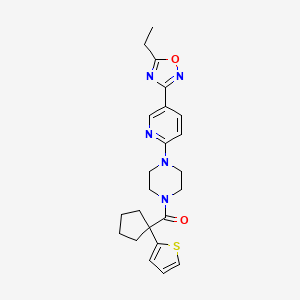
![2-(8-ethoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2518307.png)
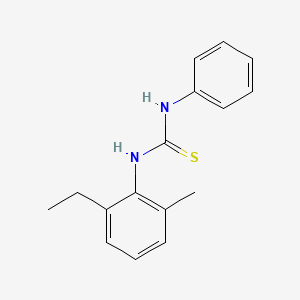
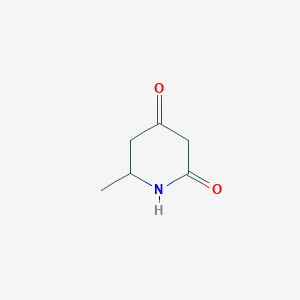

![1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2518312.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)
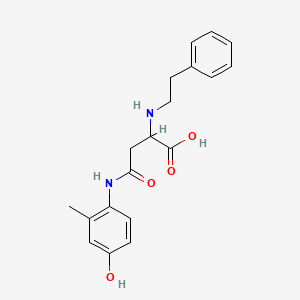
![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)
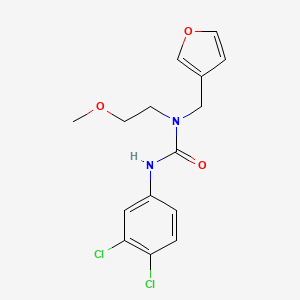
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide](/img/structure/B2518320.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)
![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)